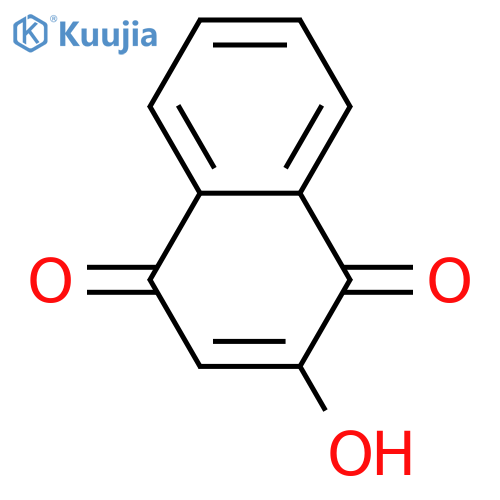

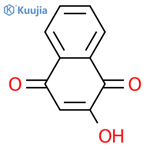

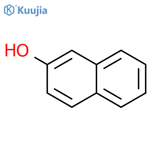

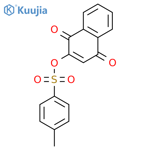

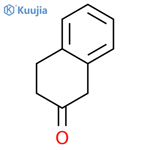

Reaction of 1,4-naphthoquinone α-oxide with hydrochloric and hydrobromic acids

,

Ukrainskii Khimicheskii Zhurnal (Russian Edition),

1979,

45(9),

900-1